IC-87201

Descripción general

Descripción

IC87201 es un compuesto conocido por su función como inhibidor de la interacción entre la proteína 95 de densidad postsináptica (PSD-95) y la óxido nítrico sintasa neuronal (nNOS). Esta interacción es crucial en la vía de señalización intracelular de los receptores de N-metil-D-aspartato (NMDA), que están involucrados en varios procesos neurológicos. IC87201 ha mostrado promesa en la reducción de la lesión cerebral posterior al accidente cerebrovascular y la mejora del rendimiento conductual en modelos animales .

Aplicaciones Científicas De Investigación

IC87201 tiene varias aplicaciones de investigación científica, particularmente en los campos de la neurología y la cardiología:

Mecanismo De Acción

IC87201 ejerce sus efectos al inhibir la interacción proteína-proteína entre PSD-95 y nNOS. Esta inhibición bloquea la producción inducida por NMDA de monofosfato cíclico de guanosina (cGMP) en cultivos de hipocampo, lo que reduce la excitotoxicidad y el daño neuronal . El compuesto se dirige específicamente a los dominios PDZ de PSD-95, impidiendo su interacción con nNOS sin afectar otras interacciones cruciales de PSD-95 .

Análisis Bioquímico

Biochemical Properties

IC-87201 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction between nNOS and PSD-95. This interaction is crucial for the production of nitric oxide (NO) in neuronal synapses. This compound inhibits the binding of PSD-95 to nNOS, thereby reducing the production of NO, which is often associated with neurotoxicity in conditions like ischemic stroke and neuropathic pain . The compound interacts with the PDZ domains of nNOS and PSD-95, although studies have shown that it does not inhibit the nNOS catalytic activity .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in neuronal cells. It reduces the production of reactive oxygen species (ROS) and inhibits apoptosis in primary rat cortical neurons . Additionally, this compound affects cell signaling pathways by inhibiting NMDA-induced cGMP production, a marker of PSD-95-dependent NOS activation . This inhibition helps in reducing neuronal damage and cell death, which are common in neurodegenerative diseases and conditions involving excitotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the PDZ domains of nNOS and PSD-95, thereby preventing their interaction . This inhibition disrupts the formation of the nNOS/PSD-95/NMDA receptor complex, which is responsible for localized NO production in response to glutamate-mediated calcium influx . By uncoupling NO production from NMDA receptor activation, this compound reduces the harmful effects of excessive NO production without affecting NMDA receptor function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under in vitro conditions, maintaining its inhibitory effects on the nNOS/PSD-95 interaction over extended periods . Long-term studies have indicated that this compound can provide sustained neuroprotection and reduce chronic pain symptoms in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain . Higher doses have been associated with increased efficacy in reducing neuronal damage and improving behavioral outcomes in models of ischemic stroke . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of the nNOS/PSD-95 interaction affects the metabolic flux of NO production, thereby influencing the levels of metabolites associated with oxidative stress and neurotoxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in organic solvents facilitates its cellular uptake and distribution . This compound’s localization and accumulation in neuronal tissues are critical for its efficacy in reducing neurotoxicity and providing neuroprotection .

Subcellular Localization

This compound’s subcellular localization is primarily within neuronal synapses, where it exerts its inhibitory effects on the nNOS/PSD-95 interaction . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy in reducing localized NO production and neurotoxicity .

Análisis De Reacciones Químicas

IC87201 principalmente experimenta reacciones que involucran su interacción con proteínas en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Inhibe la unión de PSD-95 a nNOS, lo que reduce la producción de óxido nítrico, un factor clave en la excitotoxicidad y el daño neuronal . La eficacia del compuesto se evalúa mediante métodos bioquímicos y biofísicos como la polarización de fluorescencia y la calorimetría de titulación isotérmica .

Comparación Con Compuestos Similares

IC87201 se compara a menudo con ZL006, otro inhibidor de la interacción nNOS/PSD-95. Ambos compuestos han mostrado promesa en la reducción del daño cerebral isquémico y el dolor en modelos animales . IC87201 se ha encontrado que es más efectivo en ciertos estudios, particularmente en la reducción de los efectos secundarios cardíacos postisquémicos . Otros compuestos similares incluyen el dextrometorfano bromhidrato monohidratado, que actúa como un antagonista del receptor NMDA pero con diferentes mecanismos y eficacia .

Métodos De Preparación

La síntesis de IC87201 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. Si bien las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público, se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que aseguran la configuración estructural correcta necesaria para su actividad biológica .

Propiedades

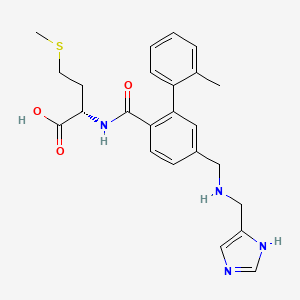

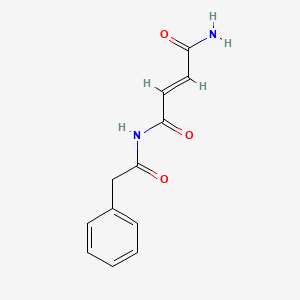

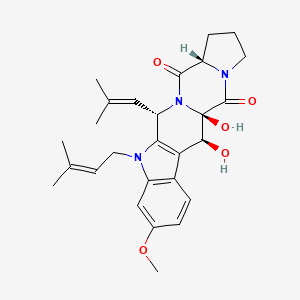

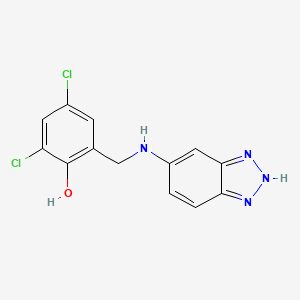

IUPAC Name |

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHVTUCLCBXQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does IC87201 interact with its target and what are the downstream effects?

A: IC87201 disrupts the protein-protein interaction between nNOS and PSD-95 [, ]. This interaction is crucial for nNOS activation and subsequent nitric oxide (NO) production following N-methyl-D-aspartate receptor (NMDAR) activation. By inhibiting this interaction, IC87201 reduces excessive NO signaling, which has been implicated in various neurological conditions, including stroke and opioid addiction.

Q2: What are the documented effects of IC87201 in animal models of stroke?

A: In a rat model of middle cerebral artery occlusion (MCAO), IC87201 administration after ischemia was shown to improve heart rate variability (HRV) parameters []. Specifically, it helped restore normalized low frequency (LF), high frequency (HF), LF/HF ratio, and standard deviation of R-R interval (SDRR) towards pre-ischemic levels, indicating a reduction in post-stroke cardiac dysfunction []. Further research suggests that IC87201 administration attenuates post-stroke injuries [].

Q3: How does IC87201 impact opioid reward and relapse-like behavior?

A: Research indicates that IC87201 can block the rewarding effects of morphine in a conditioned place preference (CPP) paradigm in rats []. Additionally, IC87201 attenuated morphine-induced increases in dopamine efflux in the nucleus accumbens shell, a brain region associated with reward processing []. Interestingly, while IC87201 didn't affect the acquisition or maintenance of morphine self-administration, it did reduce lever pressing in a morphine relapse test, suggesting potential for relapse prevention [].

Q4: Are there any known structural analogs of IC87201 with similar biological activity?

A: ZL006 is another small molecule that has been investigated for its ability to disrupt the nNOS-PSD95 interaction [, ]. Like IC87201, ZL006 demonstrated efficacy in reducing morphine-induced dopamine release and attenuating morphine reward and relapse-like behavior in rats []. The existence of structurally similar compounds like ZL006 opens avenues for further research into structure-activity relationships and optimization of this class of inhibitors.

Q5: What are the potential advantages of targeting the nNOS-PSD95 interaction over directly inhibiting nNOS or NMDAR?

A: Direct inhibition of nNOS or NMDAR can lead to undesirable side effects due to their broad involvement in various physiological processes. Targeting the nNOS-PSD95 interaction offers a potentially more selective approach. By specifically disrupting the pathological signaling pathway activated downstream of NMDAR, IC87201 and similar compounds may provide therapeutic benefits with a reduced risk of side effects associated with global nNOS or NMDAR inhibition [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.